molecular formula C21H41NO4 B12611373 Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate CAS No. 908859-29-0

Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate

Cat. No.: B12611373
CAS No.: 908859-29-0
M. Wt: 371.6 g/mol
InChI Key: MOQPCMGMMLYEQW-UHFFFAOYSA-N
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Description

Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by a long aliphatic chain with an ester functional group and an amino group substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl hexadecanoate is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism of action of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexadecanoate: Lacks the amino and ethoxy groups, making it less reactive.

    Ethyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Hexadecanoic acid: The parent fatty acid without esterification or amino substitution.

Uniqueness

Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and an amino group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

908859-29-0

Molecular Formula

C21H41NO4

Molecular Weight

371.6 g/mol

IUPAC Name

methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate

InChI

InChI=1S/C21H41NO4/c1-3-26-21(24)19-22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-20(23)25-2/h22H,3-19H2,1-2H3

InChI Key

MOQPCMGMMLYEQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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